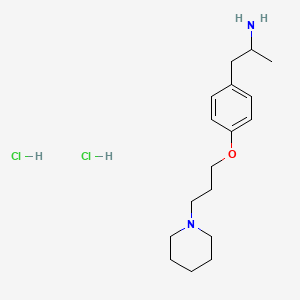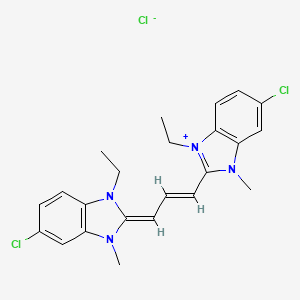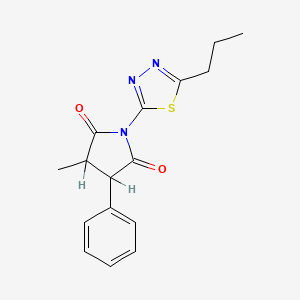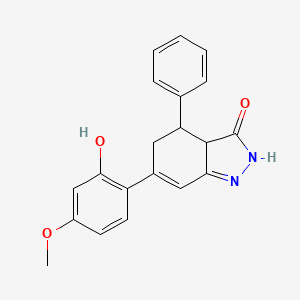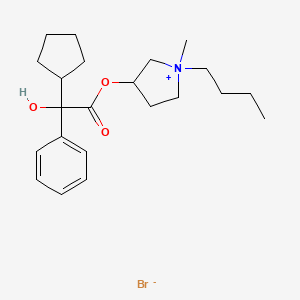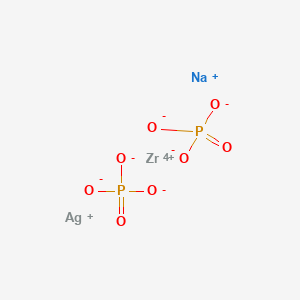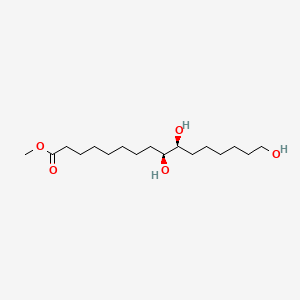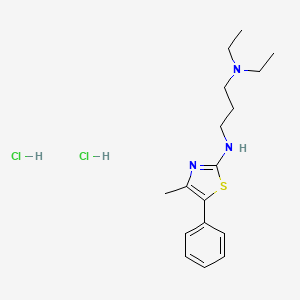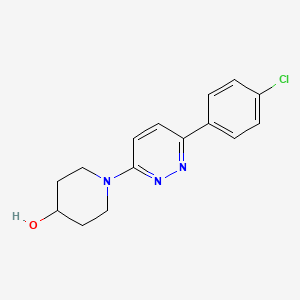
1-(6-(4-Chlorophenyl)-3-pyridazinyl)-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(4-Chlorophenyl)-3-pyridazinyl)-4-piperidinol is a complex organic compound that features a piperidinol group attached to a pyridazine ring, which is further substituted with a chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(4-Chlorophenyl)-3-pyridazinyl)-4-piperidinol typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazine ring, followed by the introduction of the chlorophenyl group and finally the attachment of the piperidinol moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the control of reaction parameters is common to ensure consistency and efficiency in production.
化学反応の分析
Types of Reactions
1-(6-(4-Chlorophenyl)-3-pyridazinyl)-4-piperidinol can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
1-(6-(4-Chlorophenyl)-3-pyridazinyl)-4-piperidinol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which 1-(6-(4-Chlorophenyl)-3-pyridazinyl)-4-piperidinol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to changes in cellular functions and pathways.
類似化合物との比較
Similar Compounds
- 1-(6-(4-Bromophenyl)-3-pyridazinyl)-4-piperidinol
- 1-(6-(4-Fluorophenyl)-3-pyridazinyl)-4-piperidinol
- 1-(6-(4-Methylphenyl)-3-pyridazinyl)-4-piperidinol
Uniqueness
1-(6-(4-Chlorophenyl)-3-pyridazinyl)-4-piperidinol is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for unique interactions with molecular targets, distinguishing it from similar compounds.
特性
CAS番号 |
93181-91-0 |
|---|---|
分子式 |
C15H16ClN3O |
分子量 |
289.76 g/mol |
IUPAC名 |
1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidin-4-ol |
InChI |
InChI=1S/C15H16ClN3O/c16-12-3-1-11(2-4-12)14-5-6-15(18-17-14)19-9-7-13(20)8-10-19/h1-6,13,20H,7-10H2 |
InChIキー |
NOUKCJJFOMUPLP-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1O)C2=NN=C(C=C2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


